(S)-2-(3-phenoxy-phenyl)-pyrrolidine
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2S)-2-(3-phenoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17NO/c1-2-7-14(8-3-1)18-15-9-4-6-13(12-15)16-10-5-11-17-16/h1-4,6-9,12,16-17H,5,10-11H2/t16-/m0/s1 |
InChI Key |
XTMLHQBXJIIWOX-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Potential
(S)-2-(3-phenoxy-phenyl)-pyrrolidine and its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Pyrrolidine derivatives, including this compound, have been studied for their anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves inducing apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .
- Anti-inflammatory Effects : Research indicates that pyrrolidine analogs can inhibit inflammatory pathways. The structural features of this compound may contribute to its ability to modulate immune responses, making it a candidate for developing anti-inflammatory drugs .
- Antiviral Activity : Some studies have highlighted the potential of pyrrolidine compounds in inhibiting viral replication. This is particularly relevant in the context of HIV and other viral infections where pyrrolidine derivatives can act as reverse transcriptase inhibitors .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolidine compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, phosphodiesterase inhibitors derived from pyrrolidine structures can effectively reduce cyclic AMP levels, leading to decreased inflammatory responses .
- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways. This mechanism is crucial for developing targeted cancer therapies .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
| Study Reference | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 27.9 μM | Induces apoptosis | |
| CCRF-CEM (leukemia) | 36.5 μM | Cell cycle arrest at G1 | |
| A549 (lung cancer) | 36 μM | Inhibits proliferation |
These studies demonstrate the compound's potential as a therapeutic agent across various types of cancer.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, properties, and applications of (S)-2-(3-phenoxy-phenyl)-pyrrolidine and its analogs:
Key Research Findings
Catalytic Efficiency: (S)-2-(Anilinomethyl)-pyrrolidine demonstrates high enantioselectivity (95% optical yield) in the reduction of acetophenone to (R)-1-phenylethanol, attributed to the anilinomethyl group's electron-donating and steric effects . In contrast, (S)-2-(morpholinomethyl)-pyrrolidine achieves superior diastereo- and enantioselection in Michael additions due to the morpholine group's electron-rich nature, which stabilizes transition states .
Ligand Applications: (S)-2-[(Diphenylphosphino)methyl]pyrrolidine serves as a chiral ligand in asymmetric catalysis. Its diphenylphosphino group facilitates coordination with metals like palladium or rhodium, enabling enantioselective hydrogenation . This contrasts with the phenoxy group in the target compound, which may lack direct metal-binding capability but could influence π-π interactions in substrate binding.
Pharmaceutical Potential: Halogenated analogs like (S)-2-(3,4-difluorophenyl)-pyrrolidine hydrochloride exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies . The hydrochloride salt improves solubility, a critical factor in drug formulation. The 3-phenoxy-phenyl group in the target compound may confer similar advantages, as aromatic groups often enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Steric and Electronic Effects: (3S)-3-(2-methylphenoxy)-pyrrolidine demonstrates how substituent position affects activity.
Preparation Methods
Hydrogenation Conditions and Catalyst Selection
The hydrogenation of α,β-unsaturated carbonyl intermediates represents a cornerstone in synthesizing pyrrolidine derivatives. Patent details the use of Raney cobalt or nickel catalysts under high-pressure hydrogen (120–180 bar) at 85–100°C to reduce unsaturated bonds while preserving stereochemical integrity. For example, hydrogenating a styryl-pyrrolidine precursor in ethanol or tetrahydrofuran (THF) yields the saturated pyrrolidine core with >90% conversion.
Key Parameters
Stereochemical Outcomes
Hydrogenation of trans-styryl precursors predominantly yields cis-3-phenyl-pyrrolidines due to syn-addition mechanisms. However, modulating catalyst activity and pressure can favor trans configurations, achieving diastereomeric ratios up to 4:1.
Asymmetric Synthesis via Chiral Auxiliaries
Palladium-Catalyzed Allylic Alkylation
Source highlights palladium-catalyzed allylic alkylation using Josiphos-type ligands to install chiral centers. For instance, reacting β-sulfinyl esters with benzyl halides in the presence of (R,R)-Josiphos yields enantiomerically enriched sulfoxides (up to 95% ee). Adapting this to pyrrolidine synthesis, a palladium complex coordinates the α,β-unsaturated intermediate, enabling asymmetric induction during C–C bond formation.
Reaction Scheme
Chiral Sulfinyl Directing Groups
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Patent outlines resolving racemic 2-(3-phenoxy-phenyl)-pyrrolidine using tartaric acid derivatives . Dissolving the free base in methanol with (-)-dibenzoyl-tartaric acid precipitates the less soluble (S)-enantiomer salt, which is recrystallized to >99% ee.
Optimization Data
| Parameter | Value | Impact on ee |
|---|---|---|
| Solvent | Methanol | Maximizes solubility |
| Acid Equivalents | 1.0 eq | Prevents racemization |
| Temperature | 0–5°C | Enhances crystal purity |
Reductive Amination of Ketone Precursors
Lithium Aluminum Hydride (LAH) Reduction
Reducing imine intermediates with LAH in THF at 0–80°C affords pyrrolidines with retained configuration. For example, a 3-phenoxy-phenyl ketone precursor treated with LAH yields 2-(3-phenoxy-phenyl)-pyrrolidine in 85% yield.
Critical Considerations
-
Solvent Purity : Anhydrous THF prevents side reactions with residual moisture.
-
Temperature Control : Slow addition at 0°C minimizes epimerization.
Wittig Reaction-Based Approaches
Pyrrolidine Ring Construction
Patent describes using Wittig reagents to assemble the pyrrolidine skeleton. Reacting a benzylphosphonium ylide with a 4-phenyl-pyrrolidinone derivative forms the trans-styryl intermediate, which is hydrogenated to the target compound.
Typical Conditions
Process-Scale Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-(3-phenoxy-phenyl)-pyrrolidine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like (S)-proline derivatives or transition-metal catalysts (e.g., palladium with chiral ligands) can induce stereocontrol during pyrrolidine ring formation. Post-synthesis, enantiomeric excess (ee) should be verified using chiral HPLC or polarimetry .
- Key Data : The compound’s InChI key (1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1) confirms its stereochemistry .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., density functional theory).
- Mass Spectrometry : Confirm molecular weight (177.24 g/mol) via high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., solvent, temperature, cell lines).
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., (S)-2-(4-bromophenyl)-pyrrolidine , (S)-2-(3-methoxyphenyl)-pyrrolidine ) to isolate substituent effects.
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers. Contradictions may arise from impurities (e.g., residual solvents) or enantiomeric contamination .
Q. How can computational modeling optimize the design of this compound derivatives for target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., GPCRs or kinases).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to assess stability and conformational changes.
- Quantitative SAR (QSAR) : Train models on datasets of pyrrolidine derivatives (e.g., (R)-2-(3,5-difluorophenyl)-pyrrolidine ) to predict bioactivity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous to heterogeneous catalysts (e.g., immobilized chiral catalysts) to improve recyclability.
- Process Monitoring : Implement in-line analytics (e.g., FTIR, Raman spectroscopy) to detect racemization during large-scale reactions.
- Purification : Use simulated moving bed (SMB) chromatography for high-throughput enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
